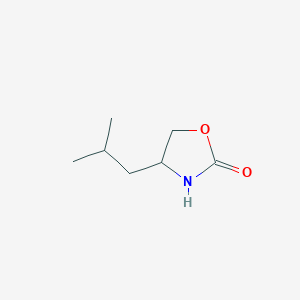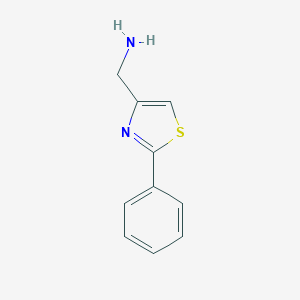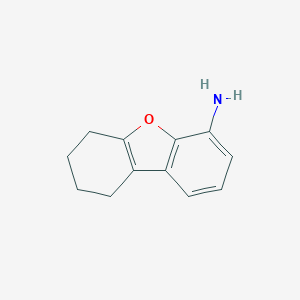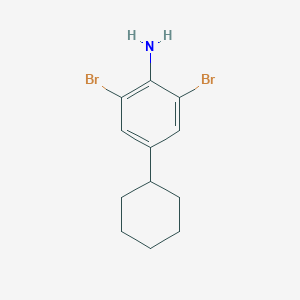
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI), also known as GW501516, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders and enhancing athletic performance. This compound belongs to a class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate glucose and lipid metabolism.
Mécanisme D'action
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) works by activating PPARδ, which is a transcription factor that regulates genes involved in glucose and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can improve energy metabolism and reduce the risk of developing metabolic disorders.
Biochemical and Physiological Effects:
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been shown to have several biochemical and physiological effects. It can increase fatty acid oxidation and glucose uptake, which can improve energy metabolism and reduce the risk of developing metabolic disorders. It can also improve insulin sensitivity, which can help regulate blood glucose levels.
In addition, Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been shown to increase endurance and improve muscle metabolism, which can help athletes perform better during training and competitions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in lab experiments is that it is a potent and selective PPARδ agonist, which can help researchers study the effects of PPARδ activation on various physiological processes. However, one limitation is that it can be difficult to obtain and may be expensive.
List of
Orientations Futures
1. Investigating the long-term effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) on metabolic health and athletic performance.
2. Studying the effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in combination with other drugs or supplements.
3. Developing new PPARδ agonists with improved safety and efficacy profiles.
4. Investigating the use of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) in treating other metabolic disorders such as non-alcoholic fatty liver disease.
5. Studying the effects of Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) on muscle metabolism and recovery after exercise.
Méthodes De Synthèse
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) can be synthesized through a multi-step process, starting with the reaction of 4-chlorobutyric acid with benzene in the presence of a catalyst. The resulting product is then reacted with 2,2-dimethylpropylamine and ethyl chloroformate to form the final compound.
Applications De Recherche Scientifique
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has been extensively researched for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Several studies have shown that this compound can increase fatty acid oxidation and improve insulin sensitivity, which can help reduce the risk of developing these disorders.
In addition, Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) has also been studied for its potential use in enhancing athletic performance. It has been shown to increase endurance and improve muscle metabolism, which can help athletes perform better during training and competitions.
Propriétés
Numéro CAS |
194796-27-5 |
|---|---|
Nom du produit |
Benzenebutanoic acid,-gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)-(9CI) |
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(4-ethoxycarbonylphenyl)-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C18H26O4/c1-5-22-17(21)14-8-6-13(7-9-14)15(10-11-16(19)20)12-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3,(H,19,20) |
Clé InChI |
UMYWQTKMFZUSPR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CCC(=O)O)CC(C)(C)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(CCC(=O)O)CC(C)(C)C |
Synonymes |
Benzenebutanoic acid, -gamma--(2,2-dimethylpropyl)-4-(ethoxycarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



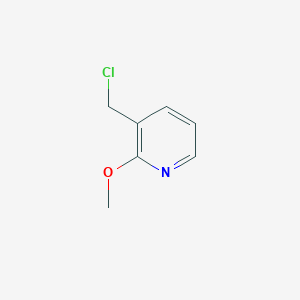
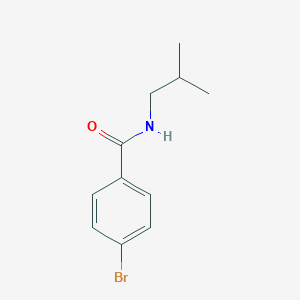
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)

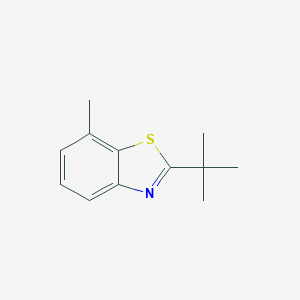
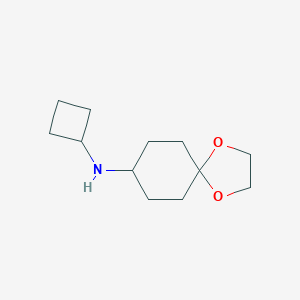

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
